An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Targeted Protein Degradation
An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Targeted Protein Degradation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Amino-1,3-bis(carboxylethoxy)propane, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its application in bioconjugation for targeted protein degradation.
Chemical Structure and Properties
2-Amino-1,3-bis(carboxylethoxy)propane is a trifunctional molecule featuring a central primary amine and two terminal carboxylic acid groups connected by ethoxy linkers to a propane (B168953) backbone. This structure provides a versatile scaffold for the synthesis of heterobifunctional molecules. The primary amine serves as a conjugation point for a ligand that binds to a target protein, while the two carboxylic acid groups can be coupled to a ligand for an E3 ubiquitin ligase. The molecule is often supplied as a hydrochloride salt to improve its stability and handling.
The chemical structure is represented by the SMILES string: NC(COCCC(O)=O)COCCC(O)=O.[1]
Table 1: Physicochemical Properties of 2-Amino-1,3-bis(carboxylethoxy)propane Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C9H18ClNO6 | [2] |
| Molecular Weight | 271.70 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically >96% | [1] |
| Solubility | Soluble in water and DMSO | |
| Storage | Store at room temperature, keep dry and cool. In solvent, -80°C for up to 2 years. | [2] |
Synthesis Protocol
While specific proprietary synthesis methods may vary between suppliers, a plausible and chemically sound synthetic route can be devised starting from the readily available precursor, 2-amino-1,3-propanediol (B45262) (serinol). The synthesis involves a three-step process: protection of the primary amine, etherification of the hydroxyl groups, and subsequent deprotection and hydrolysis.
Experimental Protocol: Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane
Step 1: Protection of the Amine Group of 2-Amino-1,3-propanediol
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Dissolve 2-amino-1,3-propanediol (1.0 eq) in a suitable solvent such as a mixture of water and acetonitrile.
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Add triethylamine (B128534) (2.5 eq) to the solution to act as a base.
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Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (1.1 eq) in the same solvent to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield the Boc-protected 2-amino-1,3-propanediol.
Step 2: Etherification of the Hydroxyl Groups
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Dissolve the Boc-protected 2-amino-1,3-propanediol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
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Cool the solution to 0 °C in an ice bath.
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Add sodium hydride (NaH) (2.2 eq) portion-wise to the solution, allowing for the evolution of hydrogen gas to cease between additions.
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Stir the mixture at 0 °C for 30 minutes.
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Slowly add ethyl 3-bromopropionate (2.2 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Boc-protected diethyl ester intermediate.
Step 3: Deprotection and Hydrolysis
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Dissolve the purified Boc-protected diethyl ester (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl).
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Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.
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Monitor the deprotection by TLC.
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Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl, yielding the diethyl ester hydrochloride salt.
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Dissolve the diethyl ester hydrochloride salt in a mixture of water and a co-solvent like THF.
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Add an excess of lithium hydroxide (B78521) (LiOH) ( >2.0 eq) to the solution.
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Stir the mixture at room temperature for 4-8 hours to hydrolyze the ethyl esters to carboxylic acids.
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Monitor the hydrolysis by TLC or LC-MS.
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Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-Amino-1,3-bis(carboxylethoxy)propane as its hydrochloride salt.
Application in PROTAC Development
2-Amino-1,3-bis(carboxylethoxy)propane is a valuable linker for the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocol: General PROTAC Synthesis using 2-Amino-1,3-bis(carboxylethoxy)propane
Step 1: Amide Coupling to the Target Protein Ligand
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Dissolve the target protein ligand containing a suitable amine-reactive functional group (e.g., a primary or secondary amine) (1.0 eq) and 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
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Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
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Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
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Purify the resulting intermediate by preparative HPLC.
Step 2: Amide Coupling to the E3 Ligase Ligand
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Dissolve the purified intermediate from Step 1 (1.0 eq) and the E3 ligase ligand containing a primary or secondary amine (1.1 eq) in anhydrous DMF.
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Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
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Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
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Work up the reaction as described in Step 1.
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Purify the final PROTAC molecule by preparative HPLC.
Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule using 2-Amino-1,3-bis(carboxylethoxy)propane as the linker.
Caption: Logical workflow for the two-step synthesis of a PROTAC molecule.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The following diagram illustrates the signaling pathway of targeted protein degradation facilitated by a PROTAC molecule.
